molecular formula C10H14N2O2 B2803301 N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide CAS No. 2411240-49-6

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide

Cat. No.: B2803301
CAS No.: 2411240-49-6
M. Wt: 194.234
InChI Key: VEKOMTYXKJLYKA-UHFFFAOYSA-N
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Description

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the attachment of the propyl and prop-2-enamide groups. One common method involves the reaction of 3-methyl-1,2-oxazole with a suitable propylating agent under controlled conditions to form the intermediate, which is then reacted with prop-2-enamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2-oxazole: A simpler oxazole derivative with similar chemical properties.

    N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]acetamide: A related compound with an acetamide group instead of a prop-2-enamide group.

Uniqueness

N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-10(13)11-6-4-5-9-7-14-12-8(9)2/h3,7H,1,4-6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKOMTYXKJLYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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